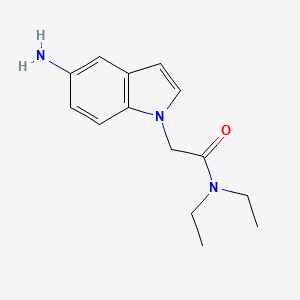
2-(5-Amino-1H-indol-1-yl)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-1H-indol-1-yl)-N,N-diethylacetamide is a chemical compound with a unique structure that combines an indole ring with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1H-indol-1-yl)-N,N-diethylacetamide typically involves the reaction of 5-aminoindole with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1H-indol-1-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives.
Scientific Research Applications
2-(5-Amino-1H-indol-1-yl)-N,N-diethylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Amino-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Aminoindole
- 2-(5-Amino-1H-indol-1-yl)ethan-1-ol
- 2-(5-Amino-1H-indol-1-yl)acetamide
Uniqueness
2-(5-Amino-1H-indol-1-yl)-N,N-diethylacetamide is unique due to its specific structure, which combines an indole ring with an acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
2-(5-Amino-1H-indol-1-yl)-N,N-diethylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its mechanisms of action, pharmacological effects, and related research findings, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features an indole moiety, which is known for its presence in various biologically active substances. Its molecular formula is C13H18N2O, with a molecular weight of approximately 218.3 g/mol. The presence of the amino group and diethylacetamide contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate various signaling pathways, leading to diverse biological effects. For instance, it has been suggested that compounds with indole structures can inhibit key enzymes involved in cancer progression, such as protein kinases and histone deacetylases (HDACs) .
Biological Activity Overview
Several studies have evaluated the biological activities associated with this compound:
- Antitumor Activity : Research indicates that indole derivatives can exhibit potent antitumor effects by targeting pathways such as the Akt signaling pathway. For example, compounds similar to this compound have shown IC50 values ranging from submicromolar to micromolar against various cancer cell lines .
- Inhibition of Enzymes : The compound has been identified as a potential inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in cortisol metabolism. Inhibition of this enzyme may be beneficial in treating metabolic disorders like obesity and diabetes .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies and Research Findings
Several case studies have highlighted the efficacy of indole derivatives:
- Anticancer Studies : A study demonstrated that indole derivatives significantly inhibited the growth of non-small cell lung cancer (NSCLC) cell lines. The mechanism involved apoptosis induction through caspase activation .
- Metabolic Effects : Another investigation into the inhibition of 11β-HSD1 showed promising results for managing conditions related to glucocorticoid excess, indicating potential therapeutic applications for obesity and metabolic syndrome .
- Comparative Efficacy : Research comparing various indole derivatives revealed that specific substitutions on the indole ring could enhance biological activity, suggesting that structural modifications could lead to more potent therapeutic agents .
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-(5-aminoindol-1-yl)-N,N-diethylacetamide |
InChI |
InChI=1S/C14H19N3O/c1-3-16(4-2)14(18)10-17-8-7-11-9-12(15)5-6-13(11)17/h5-9H,3-4,10,15H2,1-2H3 |
InChI Key |
ITMRIHPMHVNPDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C=CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















